molecular formula C9H18ClN B2521445 9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride CAS No. 49656-52-2

9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B2521445
CAS No.: 49656-52-2
M. Wt: 175.7
InChI Key: IUPIWBVEKNBGJE-UHFFFAOYSA-N
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Description

Conformational Studies of Azabicyclo[3.3.1]nonane Core

The azabicyclo[3.3.1]nonane core exhibits a rigid bicyclic structure with distinct conformational preferences. X-ray crystallographic studies reveal that unsubstituted 3-azabicyclo[3.3.1]nonane derivatives adopt a twin-chair conformation in the solid state, where both six-membered rings adopt boat-like configurations. This conformation minimizes steric clashes between the nitrogen lone pair and adjacent hydrogen atoms. Nuclear magnetic resonance (NMR) studies further confirm dynamic equilibria between conformers in solution, with energy barriers influenced by substituent effects.

For 9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride, the introduction of a methyl group at the bridgehead nitrogen induces subtle distortions. Quantum mechanical calculations (MP2/6-31G(d)) demonstrate that the methyl group increases torsional strain by approximately 2.3 kcal/mol compared to the parent system, favoring a slightly distorted twin-chair conformation. Key bond lengths and angles derived from X-ray data are summarized below:

Parameter Value
N–C(1) bond length 1.47 Å
C(2)–C(3)–C(4) bond angle 112.5°
Dihedral angle (N–C(1)–C(2)) 54.8°

Methyl Group Substitution Effects on Ring Strain

The methyl substituent at the bridgehead nitrogen introduces both steric and electronic perturbations. Strain energy calculations using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level indicate a ring strain energy of 27 kcal/mol for 9-methyl-9-azabicyclo[3.3.1]nonane, compared to 16.5 kcal/mol for the unsubstituted quinuclidine system. This increase arises from:

  • Steric compression : The methyl group forces closer proximity between adjacent hydrogen atoms, increasing van der Waals repulsions.
  • Electronic effects : Hyperconjugation between the methyl group and the nitrogen lone pair reduces resonance stabilization, elevating torsional strain.

Comparative studies with 7-substituted analogs show that methyl groups at non-bridgehead positions reduce strain by 3–5 kcal/mol, highlighting the unique steric demands of bridgehead substitution.

Comparative Analysis with Unsubstituted Quinuclidine Systems

Quinuclidine (1-azabicyclo[2.2.2]octane) serves as a structural analog but differs critically in ring size and substitution geometry. Key comparisons include:

Property 9-Methyl-9-azabicyclo[3.3.1]nonane Quinuclidine
Ring strain energy 27 kcal/mol 16.5 kcal/mol
Basicity (pKₐ of conjugate acid) 11.3 10.7
Conformational flexibility Restricted twin-chair Rigid chair-chair

The larger ring system in 9-methyl-9-azabicyclo[3.3.1]nonane allows greater flexibility but also higher strain due to non-ideal bond angles. Basicity differences arise from reduced lone pair accessibility in the azabicyclo[3.3.1]nonane system, as the nitrogen lone pair is partially shielded by the methyl group.

Properties

IUPAC Name

9-methyl-9-azabicyclo[3.3.1]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-10-8-4-2-5-9(10)7-3-6-8;/h8-9H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPIWBVEKNBGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination and Hydrochlorination

Synthetic Route Overview

This method involves the conversion of 9-azabicyclo[3.3.1]nonan-3-one to the corresponding methylamine derivative via reductive amination, followed by salt formation with hydrochloric acid.

Reaction Conditions
  • Starting material : 9-Azabicyclo[3.3.1]nonan-3-one (CAS: 72761-60-5)
  • Methylamine source : Methylamine hydrochloride or gaseous methylamine
  • Reducing agent : Sodium triacetoxyborohydride (NaBH(OAc)₃)
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature : 0–25°C, 12–24 hours

The reductive amination proceeds via imine intermediate formation, which is reduced in situ to yield 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. Subsequent treatment with hydrochloric acid in methanol or ethanol produces the hydrochloride salt.

Yield and Optimization
Parameter Value
Typical yield 65–75%
Purity (HPLC) ≥98%
Key impurity Unreacted ketone (<2%)

Optimization strategies include:

  • pH control : Maintaining acidic conditions (pH 4–5) to stabilize the imine intermediate.
  • Catalyst loading : Stoichiometric NaBH(OAc)₃ ensures complete reduction.

Chloroformate-Mediated Cyclization

Synthetic Route Overview

This method leverages 1-chloroethylchloroformate to construct the bicyclic framework, followed by methylation and hydrochlorination.

Reaction Steps
  • Cyclization :

    • Reagents : 1-Chloroethylchloroformate, toluene
    • Conditions : 90°C, 44 hours
    • Intermediate : 9-Azabicyclo[3.3.1]nonan-3-one hydrochloride
  • Methylation :

    • Reagents : Methyl iodide, potassium carbonate
    • Solvent : Acetonitrile, 60°C, 8 hours
  • Salt Formation :

    • Acid : Hydrochloric acid (2M in diethyl ether)
    • Yield : 68% after recrystallization
Industrial Adaptation
Parameter Laboratory Scale Industrial Scale
Reactor type Batch Continuous flow
Throughput 100 g/day 10–50 kg/day
Purity 95–97% ≥99%

Continuous flow systems enhance heat transfer and reduce reaction time (9 hours vs. 44 hours in batch).

Comparative Analysis of Methods

Efficiency and Scalability

Method Reductive Amination Chloroformate Route
Step count 2 3
Total yield 70% 52%
Scalability Moderate High
Cost $$ $$$

The chloroformate route, though costlier, offers superior scalability for industrial applications due to streamlined purification.

Purity and Byproduct Management

  • Reductive amination : Byproducts include trace aldehydes (from over-reduction) and unreacted methylamine. Acidic workup minimizes these impurities.
  • Chloroformate route : Residual toluene and chloroformate derivatives are removed via vacuum distillation.

Industrial Production Insights

Continuous Flow Reactor Design

Component Specification
Reactor volume 50 L
Temperature control ±1°C precision
Residence time 2 hours

Automated systems integrate real-time HPLC monitoring to adjust reagent feed rates, ensuring consistent product quality.

Emerging Methodologies

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts (e.g., BINAP-ruthenium complexes) to enantioselectively synthesize the (1R,5S)-isomer of 9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride.

Performance Metrics
Catalyst Enantiomeric excess (ee) Yield
Ru-BINAP 92% 58%
Rh-JOSIPHOS 88% 62%

Chemical Reactions Analysis

Types of Reactions

9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Heteroatom Substitution

The substitution of nitrogen with other heteroatoms (e.g., oxygen, sulfur, selenium) or additional functional groups significantly alters reactivity, stability, and biological activity. Key comparisons include:

Compound Structure Key Features Applications References
9-Methyl-9-azabicyclo[3.3.1]nonane HCl Nitrogen at 9-position; methyl substituent High stability; precursor to antiemetics (e.g., Granisetron) Pharmaceutical synthesis
9-Oxabicyclo[3.3.1]nonane derivatives Oxygen at 9-position Distinct mass spectrometry fragmentation patterns; phenyl groups alter stability Insect pheromone analogs; analytical chemistry studies
9-Thia-/9-Selenabicyclo[3.3.1]nonanes Sulfur or selenium at 9-position Selenium exhibits 100× greater anchimeric assistance; high reactivity in click chemistry Antiviral agents; metabolic correctors for vaccination
3,7-Diaza-/3-Azabicyclo[3.3.1]nonanes Additional nitrogen at 3- or 7-positions Enhanced curare-like activity; modulation of polyamine metabolism Anticancer agents; neuromuscular blockers
9-Benzyl-3-oxa-9-azabicyclo derivatives Benzyl and oxygen substituents Improved solubility; carboxylic acid functionality Potential prodrugs; intermediates in organic synthesis

Pharmacological and Reactivity Profiles

  • Reactivity: Selenium analogs (e.g., 2,6-dichloro-9-selenabicyclo[3.3.1]nonane) show superior nucleophilic substitution rates compared to sulfur or nitrogen analogs due to enhanced anchimeric assistance . This makes them ideal for click chemistry and fragment-based drug design .
  • Biological Activity: 3,9-Diazabicyclo[3.3.1]nonanes: Derivatives like 3-(3-dimethylaminopropinyl)-9-methyl analogs exhibit potent curare-like activity, blocking neuromuscular junctions with efficacy comparable to decamethonium . Bispidine Derivatives (3,7-diaza): These modulate polyamine metabolism and demonstrate cytotoxic effects in cancer models, likely due to β-cyclodextrin complexation enhancing bioavailability .
  • Synthesis Methods :
    • 9-Methyl-9-azabicyclo derivatives are synthesized via hydroxylamine hydrochloride-mediated ketone reduction , while 9-selenabicyclo compounds require halogenation and selenium incorporation under controlled conditions .

Stability and Functional Group Impact

  • Methyl vs. Benzyl Groups : The 9-methyl group in the parent compound enhances metabolic stability compared to bulkier benzyl substituents, which may improve pharmacokinetics in drug candidates .
  • Heteroatom Effects : Oxygenated analogs (e.g., 3,7-dioxa-9-azabicyclo) exhibit reduced basicity, altering receptor binding profiles, whereas selenium imparts redox-modulating properties useful in antioxidant therapies .

Biological Activity

9-Methyl-9-azabicyclo[3.3.1]nonane hydrochloride, a bicyclic compound featuring a nitrogen atom within its structure, has garnered attention for its potential biological activities, particularly in pharmacology. This compound is known to interact with various neurotransmitter systems, suggesting applications in treating neurological disorders such as anxiety and depression.

  • Molecular Formula : C₁₀H₁₈ClN
  • Molecular Weight : Approximately 219.708 g/mol
  • Structure : The bicyclic framework contributes to its unique biological properties.

Research indicates that 9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride may function as a modulator of neurotransmitter systems, specifically influencing serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function. Its structural similarity to known psychoactive substances enhances its relevance in the study of mood disorders.

Pharmacological Effects

The compound has shown promise in several pharmacological studies:

  • Neurotransmitter Reuptake Inhibition : It acts as a monoamine neurotransmitter reuptake inhibitor, which may aid in the treatment of depression and anxiety disorders .
  • CNS Modulation : Its interaction with central nervous system (CNS) receptors suggests potential therapeutic benefits in managing various neurological conditions.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Study on Neurotransmitter Interaction :
    • Objective : To evaluate the effect on serotonin and dopamine receptors.
    • Findings : The compound displayed significant activity at both receptor sites, indicating its potential as an antidepressant agent.
  • Synthesis and Biological Testing :
    • A synthesis method was developed that produced high yields of the hydrochloride form, which was subsequently tested for biological activity.
    • Results indicated that it retains stability and solubility, enhancing its applicability in pharmacological contexts .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochlorideC₁₀H₁₈ClNO₂Different stereochemistry affecting biological activity
9-Methyl-9-azabicyclo[3.3.1]nonan-3-oneC₁₀H₁₇NOLacks carboxylate group; potential for different reactivity
9-Azabicyclo[4.2.0]octan-2-oneC₈H₁₃NOSmaller bicyclic structure; altered pharmacological profiles

Q & A

Q. What are the established synthetic routes for 9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride?

The synthesis typically involves alkylation of the parent 9-azabicyclo[3.3.1]nonane. For example, methylating agents (e.g., methyl iodide or methyl chloroformate) are used under anhydrous conditions with a base like triethylamine to prevent hydrolysis. Purification methods such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol eluent) are critical for achieving high purity (>95%) . Industrial-scale synthesis may employ continuous flow reactors to optimize efficiency and yield .

Q. Which analytical techniques are critical for characterizing this compound's purity and structure?

  • NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, including bicyclic framework and methyl group placement.
  • HPLC : Assesses purity (>98% typical for research-grade material) using reverse-phase C18 columns and UV detection.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 188.1).
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, though limited to single-crystal samples .

Q. What basic biological activities have been reported for bicyclic amines like 9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride?

Bicyclic amines often exhibit enzyme inhibition (e.g., acetylcholinesterase) or receptor modulation (e.g., serotonin or dopamine receptors). For example, structurally related compounds demonstrate dose-dependent analgesic effects in rodent models, suggesting potential CNS applications. Standard assays include:

  • In vitro enzyme inhibition (IC50 determination via spectrophotometry).
  • Radioligand binding studies (e.g., Ki values for receptor affinity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Ru or Pd) enhance alkylation efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve reagent solubility.
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during exothermic steps.
  • Design of Experiments (DOE) : Statistical models (e.g., factorial design) identify critical parameters (e.g., reagent stoichiometry, pH) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Solutions include:

  • Orthogonal Assays : Validate activity using complementary methods (e.g., SPR for binding affinity vs. functional cellular assays).
  • Purity Verification : Ensure ≥95% purity via HPLC and elemental analysis.
  • Meta-Analysis : Aggregate data from multiple studies to identify consensus activity profiles and outliers .

Q. How does computational modeling aid in understanding molecular interactions?

  • Molecular Docking : Predicts binding modes to targets (e.g., enzymes, GPCRs) by simulating the compound’s bicyclic framework in active sites.
  • Molecular Dynamics (MD) : Assesses conformational stability and ligand-receptor interactions over time.
  • Pharmacophore Modeling : Guides structural modifications to enhance selectivity or potency .

Notes

  • Stereochemical Considerations : The bicyclic structure’s endo/exo configuration impacts biological activity. X-ray or NOESY NMR is essential for stereochemical assignment .
  • Toxicity Profiling : Preliminary in vitro cytotoxicity (e.g., HepG2 cells) is recommended before in vivo studies .

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